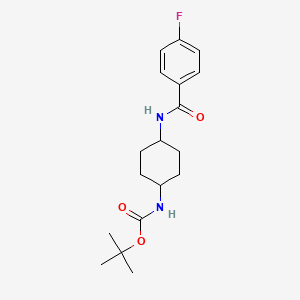

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate” is a chemical compound with the molecular formula C18H25FN2O3 . It is a specialized compound and may be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate” consists of 18 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 336.401 Da and the monoisotopic mass is 336.184906 Da .Wissenschaftliche Forschungsanwendungen

Intermediate in Synthesis of Biologically Active Compounds : Tert-butyl derivatives, such as tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are important intermediates in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for such compounds has been developed, which is crucial for pharmaceutical research and development (Bingbing Zhao et al., 2017).

Stereoselective Synthesis of Factor Xa Inhibitors : The efficient stereoselective synthesis of tert-butyl derivatives has been described for preparing key intermediates in the synthesis of Factor Xa inhibitors. This process involves controlling stereochemistry through reactions like the Mitsunobu reaction and base-catalyzed epimerization (Xin Wang et al., 2017).

Intermediate in Enantioselective Synthesis of Carbocyclic Analogues : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a tert-butyl derivative, serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to the development of nucleotide analogues (M. Ober et al., 2004).

Formation of Blue Emissive Nanofibers for Sensory Materials : Tert-butyl derivatives like tert-butyl carbazole have been utilized to synthesize strong blue emissive nanofibers, which can detect volatile acid vapors. These findings are significant in the development of advanced sensory materials for environmental monitoring (Jiabao Sun et al., 2015).

Metalation and Alkylation in Organic Synthesis : Studies have shown that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo efficient metalation and alkylation between nitrogen and silicon. This process is instrumental in preparing α-functionalized α-amino silanes, expanding the toolkit for organic synthesis (S. Sieburth et al., 1996).

Cytotoxicity Studies in Platinum(IV) Complexes : Research on platinum(IV) complexes with tert-butyl carbamate has revealed insights into their synthesis, characterization, and cytotoxicity. This research provides a foundation for developing novel anticancer drugs (Justin J. Wilson & S. Lippard, 2011).

Chemoselective Transformation in Amino Protecting Groups : Tert-butyl derivatives have been used in the chemoselective transformation of amino protecting groups, a critical step in peptide synthesis and modification of amino acids (M. Sakaitani & Y. Ohfune, 1990).

Wirkmechanismus

The mechanism of action for “tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate” is not specified in the search results. This is likely because the compound is used in a variety of contexts, and its mechanism of action would depend on the specific chemical reaction or process it’s being used in .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPHSQSTZWJOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125764 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286265-43-7 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole](/img/structure/B2424855.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)

![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)

![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)

![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)